molecular formula C17H26F3N5O B2444015 (5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1226441-17-3

(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Número de catálogo: B2444015
Número CAS: 1226441-17-3
Peso molecular: 373.424
Clave InChI: LHMGLOKIBMVHIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H26F3N5O and its molecular weight is 373.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound known as (5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone , often referred to by its structural formula, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22F3N5O\text{C}_{16}\text{H}_{22}\text{F}_3\text{N}_5\text{O}

Molecular Weight : 365.37 g/mol

CAS Number : Not specifically listed in the provided sources.

Research indicates that this compound may interact with various biological targets, primarily within the realm of receptor modulation and enzyme inhibition. The presence of piperidine and pyrazole moieties suggests potential interactions with G-protein coupled receptors (GPCRs) and kinases, which are crucial in numerous signaling pathways.

Inhibition Studies

Several studies have explored the inhibitory effects of similar compounds on key enzymes and receptors:

  • Protein Kinase Inhibition : Compounds with similar structures have been shown to inhibit mutant forms of receptor tyrosine kinases, such as KIT and PDGFRA, which are implicated in cancer biology. For instance, Avapritinib, a related compound, demonstrated subnanomolar IC50 values against these targets, indicating strong inhibitory potential .
  • Phospholipase Inhibition : Inhibition of phospholipases has been noted as a mechanism for inducing phospholipidosis, a pathological condition linked to drug toxicity. The inhibition profile of related compounds suggests that similar mechanisms may be applicable to the compound .

Case Study 1: Anticancer Activity

A study focusing on compounds with piperazine and pyrazole functionalities revealed their ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival and apoptosis. The compound's structure indicates potential for similar activity, particularly against tumors with specific kinase mutations.

Case Study 2: Neuropharmacological Effects

Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This suggests that our compound may influence neuropharmacological pathways, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Comparative Activity Table

Compound NameTarget ActivityIC50 (µM)Reference
AvapritinibKIT/PDGFRA<0.01
Compound XPLA2G150.18
Compound YSerotonin ReceptorTBD

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation.

Case Study : A study published in MDPI demonstrated that derivatives of pyrazole, including those with trifluoromethyl substitutions, showed enhanced cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Neurological Disorders

The incorporation of piperidine and piperazine rings in drug design has been linked to the modulation of neurotransmitter systems. This compound may serve as a candidate for treating neurological disorders such as anxiety or depression.

Case Study : Research highlighted in PubChem indicates that similar piperazine derivatives have been successful in clinical trials for managing anxiety disorders, potentially due to their interaction with serotonin receptors .

Data Tables

Application AreaMechanism of ActionReference
AnticancerInduction of apoptosisMDPI
Neurological DisordersSerotonin receptor modulationPubChem

Synthetic Approaches

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by functionalization of the piperidine and piperazine moieties.

Synthetic Route Overview

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Piperidine and Piperazine Functionalization : Achieved through nucleophilic substitution reactions.

Propiedades

IUPAC Name

[5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O/c1-12-14(16(26)24-10-8-23(3)9-11-24)15(17(18,19)20)21-25(12)13-4-6-22(2)7-5-13/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMGLOKIBMVHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCN(CC2)C)C(F)(F)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.